Thalidomide-Piperazine-PEG1-NH2 (diTFA) is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. It incorporates the Thalidomide-based cereblon ligand, which plays a crucial role in targeted protein degradation through Proteolysis Targeting Chimeras technology. This compound is notable for its potential therapeutic applications, particularly in the treatment of various diseases by degrading specific proteins associated with pathological conditions.
Thalidomide-Piperazine-PEG1-NH2 is classified under synthetic organic compounds and specifically as a small molecule drug candidate. Its synthesis involves the conjugation of Thalidomide, Piperazine, and polyethylene glycol, specifically the amine derivative of polyethylene glycol with one unit (PEG1-NH2). The compound is primarily sourced from chemical suppliers specializing in research-grade materials, such as MedChemExpress and BenchChem, which provide detailed specifications and synthesis methods for researchers .
The synthesis of Thalidomide-Piperazine-PEG1-NH2 involves several key steps:
These steps require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
The synthesis typically involves organic solvents and may utilize catalysts to facilitate reactions. Common reagents include coupling agents that promote amine coupling reactions. The entire process can be monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to assess purity at each stage .
The molecular structure of Thalidomide-Piperazine-PEG1-NH2 features key components:
The chemical formula for this compound is , indicating a complex structure composed of multiple functional groups that contribute to its biological activity .
Molecular weight: 453.53 g/mol
Melting point: Not specified in available data
Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic character .
Thalidomide-Piperazine-PEG1-NH2 can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The outcomes depend on the specific conditions applied during the reactions .
Thalidomide-Piperazine-PEG1-NH2 operates by recruiting E3 ligase to target proteins, leading to their ubiquitination. This process facilitates the degradation of these proteins via the proteasome pathway. The primary molecular target for this compound is cereblon, an essential component of the E3 ubiquitin ligase complex. Upon binding to cereblon, Thalidomide-Piperazine-PEG1-NH2 enhances the recognition and degradation of specific proteins implicated in various diseases .
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Thalidomide-Piperazine-PEG1-NH2 has several significant applications in scientific research:
The journey of thalidomide from a notorious teratogen to a foundational molecule in targeted protein degradation represents one of pharmaceutical science's most remarkable rehabilitations. Initially marketed in the 1950s as a sedative and antiemetic for morning sickness, thalidomide was withdrawn in 1961 after causing thousands of cases of severe birth defects [5] [7]. Decades later, its rediscovery for treating leprosy (1988) and multiple myeloma (2006) prompted renewed scientific interest [5]. The critical breakthrough came in 2010 when CRBN was identified as thalidomide's primary molecular target within the CRL4 ubiquitin ligase complex [2] [7].
Thalidomide and its derivatives (lenalidomide, pomalidomide) function as prototypical molecular glues that induce neomorphic interactions between CRBN and specific zinc-finger transcription factors (notably IKZF1/3), leading to their ubiquitination and degradation [5] [7]. This mechanism explained both thalidomide's teratogenicity (through degradation of developmental regulators like SALL4) and its therapeutic efficacy in hematological malignancies [7]. The structural basis of this activity involves the glutaramide moiety of thalidomide binding to a hydrophobic tri-tryptophan pocket in CRBN, while the phthalimide ring creates a new interfacial surface for neosubstrate recruitment [7] [9]. This unique mechanism positioned thalidomide derivatives as ideal starting points for developing CRBN-recruiting degraders, including PROTAC conjugates like Thalidomide-Piperazine-PEG1-NH2 [6] [10].
PROTAC technology represents a paradigm shift from traditional occupancy-based pharmacology to event-driven catalytic protein degradation [3]. These heterobifunctional molecules consist of three elements: a warhead binding the protein of interest (POI), an E3 ligase ligand, and a chemical linker connecting both moieties [3] [6]. The linker component is not merely a passive tether but critically influences PROTAC functionality through several mechanisms:
Table 1: Key Components of PROTAC Design Using CRBN Ligand-Linker Conjugates
Component | Role | Features in Thalidomide-Piperazine-PEG1-NH2 |
---|---|---|
E3 Ligand | Recruits CRBN E3 ubiquitin ligase | Thalidomide-based scaffold binding CRBN tritryptophan pocket |
Linker | Spatially connects E3 ligand and POI ligand | Piperazine (rigidity) + PEG1 (flexibility/solubility) |
Connector | Point of warhead attachment | Terminal amine (-NH2) for covalent conjugation |
Salt Form | Enhances physicochemical properties | diTFA (ditrifluoroacetate) improves solubility |
CRBN has emerged as the predominant E3 ligase in PROTAC development due to several advantages: cell permeability of its ligands, favorable surface topology for ternary complex formation, and broad tissue expression [4] [6]. Thalidomide-Piperazine-PEG1-NH2 serves as a modular building block that can be conjugated to diverse POI ligands (kinase inhibitors, epigenetic readers, nuclear receptor binders) to generate functional degraders [1] [8]. This approach significantly accelerates PROTAC synthesis compared to de novo construction, as the complex CRBN-binding moiety can be incorporated in a single synthetic step [6] [10].
CRBN functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, which consists of Cullin4, RING-box protein 1 (Rbx1), DNA damage-binding protein 1 (DDB1), and adaptor protein CUL4-DDB1 [4] [9]. In its native state, CRBN recognizes specific protein substrates containing a C-terminal cyclic imide degron motif. However, thalidomide and its derivatives act as molecular glues that dramatically alter CRBN's substrate specificity [7] [9]. When Thalidomide-Piperazine-PEG1-NH2 (or its conjugate in PROTACs) binds to CRBN, several key biophysical and biochemical events occur:
Table 2: Comparison of CRBN-Targeting Ligands in PROTAC Design
Ligand Type | Linker Attachment Points | Advantages | Limitations |
---|---|---|---|
Thalidomide-Piperazine-PEG1-NH2 | Piperazine nitrogen (alkyl chain) | Enhanced solubility (diTFA salt), terminal amine for facile conjugation, balanced linker length | Potential epimerization at glutarimide center |
Pomalidomide derivatives | C4-amino group | High CRBN binding affinity, clinically validated scaffold | Limited vector directionality |
Lenalidomide derivatives | Multiple positions (C4, benzene ring) | Diverse conjugation options, established synthetic routes | Variable ternary complex stability depending on attachment |
4-Hydroxythalidomide | Phenolic oxygen (ether linkage) | Orthogonal conjugation chemistry | Potential reduced CRBN binding affinity |
The terminal amine (-NH2) in Thalidomide-Piperazine-PEG1-NH2 provides a versatile conjugation handle for linking to warheads targeting proteins of interest. This design enables the creation of PROTACs that simultaneously engage CRBN and the target protein, forming a productive ternary complex [1] [10]. The piperazine ring introduces structural rigidity that may reduce the entropic penalty associated with ternary complex formation, while the short PEG spacer maintains hydrophilicity and flexibility [6] [8]. Importantly, the diTFA salt form significantly enhances the compound's aqueous solubility without altering its CRBN-binding properties, facilitating in vitro PROTAC assembly and testing [10]. This strategic combination of CRBN-targeting pharmacology and rational linker design exemplifies the modern approach to expanding the toolbox of targeted protein degradation therapeutics beyond traditional molecular glues toward more modular PROTAC architectures [3] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: